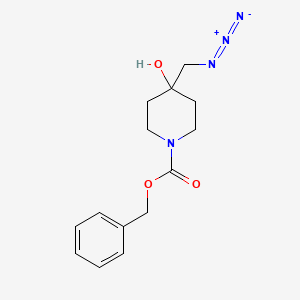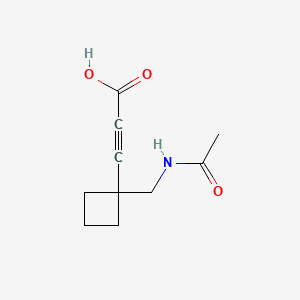
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is an organic compound that features a cyclobutyl ring, an acetamidomethyl group, and a propiolic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid can be achieved through multi-step organic synthesis. One common method involves the initial formation of the cyclobutyl ring, followed by the introduction of the acetamidomethyl group and the propiolic acid moiety. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate each step of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propiolic acid: A simpler compound with similar reactivity due to the presence of the propiolic acid moiety.
Cyclobutyl derivatives: Compounds with a cyclobutyl ring that exhibit similar structural properties.
Acetamidomethyl derivatives: Compounds containing the acetamidomethyl group, which may have comparable biological activities.
Uniqueness
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the cyclobutyl ring, acetamidomethyl group, and propiolic acid moiety allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
3-[1-(acetamidomethyl)cyclobutyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H13NO3/c1-8(12)11-7-10(4-2-5-10)6-3-9(13)14/h2,4-5,7H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
SDPDWKADFHKTRN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1(CCC1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


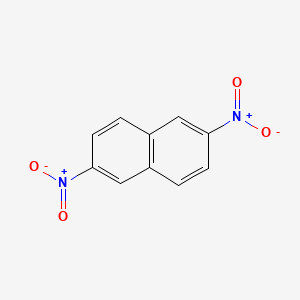
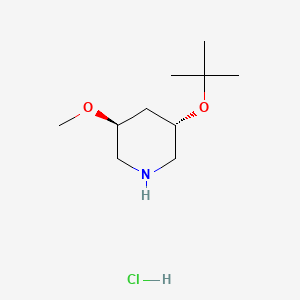

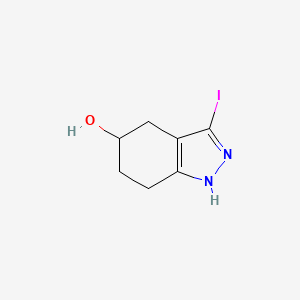
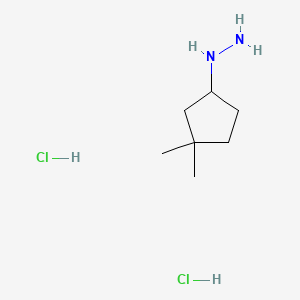
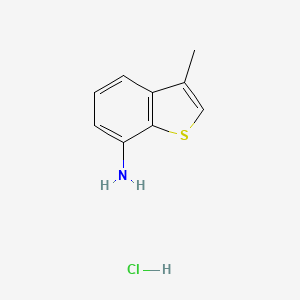
![1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene](/img/structure/B13499294.png)
![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
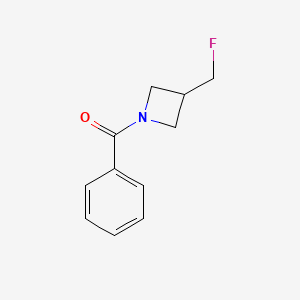
![2-Thiaspiro[3.3]heptan-6-ol](/img/structure/B13499319.png)
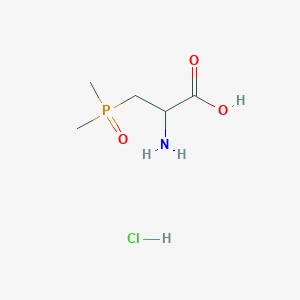
![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)
